molecular formula C12H11Cl2N3O2 B6344829 Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264039-24-8

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6344829
CAS No.: 1264039-24-8
M. Wt: 300.14 g/mol
InChI Key: MSSHVKJAEYNIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound. For this compound, the starting materials are often 2,4-dichlorophenylhydrazine and ethyl acetoacetate. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid under reflux conditions.

  • Amination: : The resulting pyrazole intermediate is then subjected to amination. This can be achieved by reacting the intermediate with ammonia or an amine source under suitable conditions to introduce the amino group at the 5-position of the pyrazole ring.

  • Esterification: : The final step involves esterification to introduce the ethyl ester group at the 3-position. This is typically done using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

  • Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro or carbonyl groups present in the molecule.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties, making them useful for various applications.

Scientific Research Applications

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the dichloro substitution on the phenyl ring.

    Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of the dichloro substitution on the phenyl ring, which can significantly influence its biological activity and chemical properties. This substitution can enhance its binding affinity to certain biological targets, making it more potent in its applications compared to similar compounds without the dichloro substitution.

Properties

IUPAC Name

ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)9-6-11(15)17(16-9)10-4-3-7(13)5-8(10)14/h3-6H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSHVKJAEYNIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.